molecular formula C23H48O12 B1676780 Dodecaethylene Glycol Monomethyl Ether CAS No. 9004-74-4

Dodecaethylene Glycol Monomethyl Ether

Cat. No.: B1676780
CAS No.: 9004-74-4
M. Wt: 560.7 g/mol
InChI Key: VWDQSWKLHABGKL-UHFFFAOYSA-N
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Description

Dodecaethylene glycol monomethyl ether is a chemical compound with the molecular formula C25H52O13. It is a member of the polyethylene glycol family, characterized by the presence of twelve ethylene glycol units and a terminal methoxy group. This compound is known for its high solubility in water and various organic solvents, making it a versatile reagent in both laboratory and industrial settings .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecaethylene glycol monomethyl ether can be synthesized through a multi-step reaction process starting from bis[2-(2-hydroxyethoxy)ethyl] ether. The synthesis involves the following steps :

    Step 1: Reaction with triethylamine, DMAP, and thionyl chloride in dichloromethane at 0-25°C.

    Step 2: Treatment with sodium hydride in tetrahydrofuran under an inert atmosphere.

    Step 3: Further reaction with sodium hydride in tetrahydrofuran at 0-25°C.

    Step 4: Hydrogenation using palladium on activated carbon in methanol under high pressure.

Industrial Production Methods: Industrial production of this compound typically involves the polymerization of ethylene oxide in the presence of methanol, which acts as a chain terminator. This process ensures the formation of the desired number of ethylene glycol units and the terminal methoxy group .

Chemical Reactions Analysis

Types of Reactions: Dodecaethylene glycol monomethyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and tosylates are used under basic conditions.

Major Products:

Scientific Research Applications

Dodecaethylene glycol monomethyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Triethylene glycol monomethyl ether (C7H16O4)
  • Diethylene glycol monomethyl ether (C5H12O3)
  • Polyethylene glycol monomethyl ether (various chain lengths)

Comparison: Dodecaethylene glycol monomethyl ether is unique due to its longer chain length, which imparts higher solubility and better performance in applications requiring extensive hydrogen bonding and solubilization. Compared to shorter chain analogs like triethylene glycol monomethyl ether and diethylene glycol monomethyl ether, it offers enhanced properties for bioconjugation and drug delivery .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQZJIIDLZRWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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